molecular formula C18H18N4O3 B2578832 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide CAS No. 2034319-03-2

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide

Cat. No. B2578832
CAS RN: 2034319-03-2
M. Wt: 338.367
InChI Key: NNKPAGZQMFBCPA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a 2-oxo-1,2-dihydropyridin-3-yl group, which is a type of heterocyclic compound . It also contains a 1,2,4-oxadiazol-5-yl group, another type of heterocycle, and a phenylbutanamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. Its reactivity would likely depend on factors like the electrophilicity of the carbonyl carbon in the amide group, or the nucleophilicity of the nitrogen atoms in the heterocycles .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an antiviral agent (Chitra et al ), an anticancer compound (Mayer et al ), and an antibacterial agent (Yadlapalli et al ). Its diverse biological activities stem from its ability to interact with specific cellular targets, making it an exciting area of study for medicinal chemists.

Organic Synthesis and Heterocyclic Chemistry

The Biginelli reaction, which produces 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidines (THPMs), involves three components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound (Kappe ). AKOS025328031 fits this framework and can be synthesized using mild conditions. Researchers continue to explore new synthetic methods for THPMs, emphasizing operational simplicity, economic viability, and selectivity (Ling et al ).

Heavy Oil Recovery

In the field of petroleum engineering, polymers play a crucial role in enhancing oil recovery. AKOS025328031 has been studied for its ability to increase heavy oil recovery by over 20% (Su et al ). Researchers face challenges in maintaining polymer viscosity during surface injection and reservoir conditions, but the success of polymer flooding in heavy oil fields (China, Turkey, and Oman) demonstrates its potential (Rani et al ).

Coordination Chemistry

Complexes involving AKOS025328031 derivatives have been explored. For instance, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone Cu(II) complexes exhibit varying biological activities based on the substituent Y (NH2, NHMe, NHEt, or NHPh) (Milović et al ). These studies highlight the compound’s versatility in coordination chemistry.

Material Science

AKOS025328031’s structure suggests potential applications in material science. Researchers have investigated its antioxidant properties (Ismaili et al ) and calcium channel inhibition (Ismaili et al ). These properties could be harnessed for developing novel materials with specific functionalities.

Selenium-Containing Compounds

AKOS025328031 contains selenium atoms, which are of interest due to their biological significance. The synthesis of selenium-containing compounds, such as diselanes, provides a platform for exploring their reactivity and potential applications (Kamali & Mohammadzadeh ).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, if this compound were a drug, its mechanism of action would depend on the specific protein or enzyme it interacts with in the body .

Safety and Hazards

Safety and hazard information would typically be provided in a material safety data sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, potential biological activity, and possible applications .

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13H,2,11H2,1H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKPAGZQMFBCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide

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